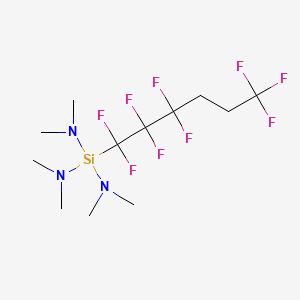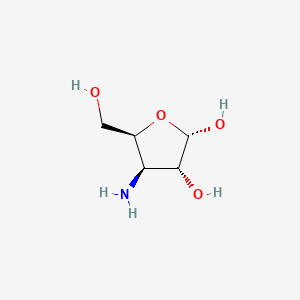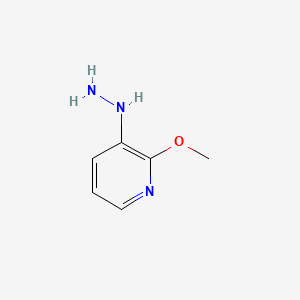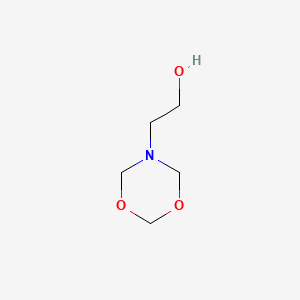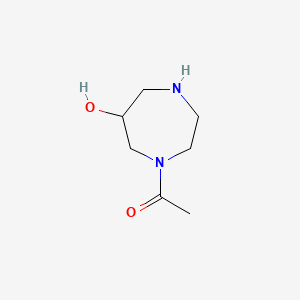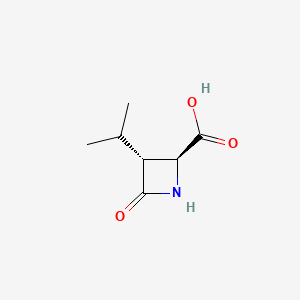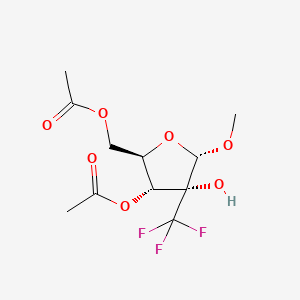
Methyl-2-C-(trifluoromethyl)-alpha-D-ribofuranoside-3,5-diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl-2-C-(trifluoromethyl)-alpha-D-ribofuranoside-3,5-diacetate is a synthetic organic compound that belongs to the class of ribofuranosides. This compound is characterized by the presence of a trifluoromethyl group at the 2-position of the ribofuranoside ring and acetyl groups at the 3 and 5 positions. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-2-C-(trifluoromethyl)-alpha-D-ribofuranoside-3,5-diacetate typically involves the trifluoromethylation of pentopyranosid-2-uloses. This process can be achieved through the use of trifluoromethylating agents under specific reaction conditions. For example, one method involves treating Methyl-3,4-O-isopropylidene-2-C-trifluoromethyl-β-D-ribopyranoside with aqueous acetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would typically include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.
化学反应分析
Types of Reactions
Methyl-2-C-(trifluoromethyl)-alpha-D-ribofuranoside-3,5-diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and acetyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and substitution reagents such as halogenating agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.
科学研究应用
Methyl-2-C-(trifluoromethyl)-alpha-D-ribofuranoside-3,5-diacetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Methyl-2-C-(trifluoromethyl)-alpha-D-ribofuranoside-3,5-diacetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biological processes and pathways, leading to the observed effects.
相似化合物的比较
Similar Compounds
- Methyl-2-C-trifluoromethyl-β-D-ribopyranoside
- Benzyl-2-C-trifluoromethyl-β-L-ribopyranoside
- Methyl-3,4-O-isopropylidene-2-C-trifluoromethyl-β-D-ribopyranoside
Uniqueness
Methyl-2-C-(trifluoromethyl)-alpha-D-ribofuranoside-3,5-diacetate is unique due to the presence of both trifluoromethyl and acetyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, distinguishing it from other similar compounds.
属性
IUPAC Name |
[(2R,3R,4R,5S)-3-acetyloxy-4-hydroxy-5-methoxy-4-(trifluoromethyl)oxolan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3O7/c1-5(15)19-4-7-8(20-6(2)16)10(17,11(12,13)14)9(18-3)21-7/h7-9,17H,4H2,1-3H3/t7-,8-,9+,10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTZCXKLMCPWNT-DOLQZWNJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)OC)(C(F)(F)F)O)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@]([C@H](O1)OC)(C(F)(F)F)O)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Benzo[DE]thiazolo[5,4-G]isoquinoline](/img/structure/B573446.png)
![5-Mercapto-[1,2,4]triazolo[4,3-a]pyrimidine-7-sulfonic acid](/img/structure/B573449.png)
